(E)-N'-(5-tert-butyl-2-methylbenzenesulfonyl)benzenecarboximidamide is a synthetic organic compound notable for its potential applications in medicinal chemistry and material science. This compound features a sulfonyl functional group, which is significant in various chemical reactions and biological activities. The structure incorporates both a carboximidamide and a sulfonyl moiety, making it an interesting candidate for further research.
This compound falls under the category of sulfonamides and amides, which are widely studied for their biological activities, including antibacterial and anticancer properties. It is classified as an organic compound due to its carbon-based structure.
The synthesis of (E)-N'-(5-tert-butyl-2-methylbenzenesulfonyl)benzenecarboximidamide involves several key steps:
The reaction conditions such as temperature, time, and solvent choice are critical for optimizing yield and purity. Typically, reactions are conducted at room temperature to moderate heat, depending on the reactivity of the starting materials.
The molecular formula for (E)-N'-(5-tert-butyl-2-methylbenzenesulfonyl)benzenecarboximidamide is C15H18N2O2S. Its structure features:
The compound's molecular weight is approximately 290.38 g/mol. Its structural representation can be depicted using SMILES notation: CC(C)(C)c1ccc(cc1S(=O)(=O)N=C(N)c2ccccc2)C
.
(E)-N'-(5-tert-butyl-2-methylbenzenesulfonyl)benzenecarboximidamide can participate in various chemical reactions typical of amides and sulfonamides:
Reaction conditions such as pH, temperature, and solvent significantly affect the outcome of these reactions, influencing both yield and selectivity.
The mechanism of action for (E)-N'-(5-tert-butyl-2-methylbenzenesulfonyl)benzenecarboximidamide primarily revolves around its interaction with biological targets:
Research indicates that compounds with similar structures have shown promising results in inhibiting tumor growth in various cancer cell lines.
Relevant data regarding melting point, boiling point, and spectral properties can be obtained through experimental studies or computational chemistry methods.
(E)-N'-(5-tert-butyl-2-methylbenzenesulfonyl)benzenecarboximidamide has potential applications in:
CAS No.: 334-20-3
CAS No.: 54878-25-0
CAS No.: 14932-42-4
CAS No.:
CAS No.: 82-71-3